molecular formula C18H21N3O B7629392 N-methyl-N-phenyl-2-piperidin-1-ylpyridine-4-carboxamide

N-methyl-N-phenyl-2-piperidin-1-ylpyridine-4-carboxamide

Cat. No. B7629392
M. Wt: 295.4 g/mol
InChI Key: GUBWBEXXCAZIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-2-piperidin-1-ylpyridine-4-carboxamide (also known as MPPCP or MP-10) is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in 1973 by a team of researchers led by Paul Janssen at Janssen Pharmaceutica. Since then, MPPCP has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of MPPCP is not yet fully understood. However, it is believed that MPPCP binds to the sigma-1 receptor and modulates its activity, leading to changes in the activity of other proteins and signaling pathways in the cell.
Biochemical and Physiological Effects
MPPCP has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that MPPCP can modulate the activity of ion channels, enzymes, and signaling pathways in cells. In vivo studies have shown that MPPCP can have analgesic, anxiolytic, and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MPPCP in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor in cells and tissues. However, one limitation of using MPPCP is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on MPPCP. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPPCP may be a valuable tool for studying the relationship between the sigma-1 receptor and these diseases. Another area of interest is the development of new ligands for the sigma-1 receptor that have improved pharmacological properties compared to MPPCP. Finally, MPPCP may also have potential applications in the development of new drugs for the treatment of pain, anxiety, and depression.

Synthesis Methods

The synthesis of MPPCP involves several steps. The first step is the reaction of 2-acetylpyridine with phenylmagnesium bromide to form 2-phenylpyridine. The second step is the reaction of 2-phenylpyridine with N-methylpiperidine in the presence of a catalyst to form N-methyl-N-phenyl-2-piperidin-1-ylpyridine. The final step is the reaction of N-methyl-N-phenyl-2-piperidin-1-ylpyridine with ethyl chloroformate to form MPPCP.

Scientific Research Applications

MPPCP has been used in scientific research as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. MPPCP has been found to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the role of this receptor in various biological systems.

properties

IUPAC Name

N-methyl-N-phenyl-2-piperidin-1-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20(16-8-4-2-5-9-16)18(22)15-10-11-19-17(14-15)21-12-6-3-7-13-21/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBWBEXXCAZIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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